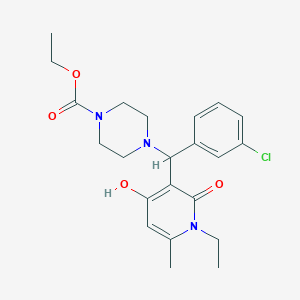

Ethyl 4-((3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule with several functional groups. It contains a piperazine ring, a dihydropyridine ring, and a chlorophenyl group . It is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The molecule contains a piperazine ring, a dihydropyridine ring, and a chlorophenyl group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the complexity of the molecule, it could potentially undergo a variety of reactions, including substitutions, additions, and eliminations .Scientific Research Applications

Cyclization Reactions and Antibacterial Activity

The cyclization reactions of related compounds have been explored, leading to the formation of various derivatives like tetrahydropyridine, dihydropyrazolone, and oxazole. These compounds, including ones similar to ethyl 4-((3-chlorophenyl)...piperazine-1-carboxylate, have shown weak antibacterial activity, as demonstrated in studies by Anusevičius et al. (2014) (Anusevičius et al., 2014).

Synthesis of Triazole Derivatives and Antimicrobial Activities

Bektaş et al. (2010) researched the synthesis of novel triazole derivatives, starting from various ester ethoxycarbonylhydrazones with primary amines. The resulting compounds, closely related to ethyl 4-((3-chlorophenyl)...piperazine-1-carboxylate, exhibited good to moderate antimicrobial activities against certain microorganisms (Bektaş et al., 2010).

Reduction and Mannich Reaction in Triazol-3-one Derivatives

Fandaklı et al. (2012) synthesized ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates and examined their antimicrobial activity. This study's approach to synthesis and biological evaluation is relevant to the research of compounds like ethyl 4-((3-chlorophenyl)...piperazine-1-carboxylate (Fandaklı et al., 2012).

Anticonvulsant Enaminones and Hydrogen Bonding Analysis

Kubicki et al. (2000) analyzed the crystal structures of anticonvulsant enaminones, closely related to ethyl 4-((3-chlorophenyl)...piperazine-1-carboxylate. They focused on the hydrogen bonding in these structures, which is crucial for understanding the compound's chemical behavior and potential applications in medicinal chemistry (Kubicki et al., 2000).

Dye Synthesis and Application on Fabrics

Abolude et al. (2021) synthesized disperse dyes closely related to ethyl 4-((3-chlorophenyl)...piperazine-1-carboxylate and studied their application properties on polyester and nylon fabrics. This research highlights the potential use of similar compounds in the textile industry for dyeing purposes (Abolude et al., 2021).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

ethyl 4-[(3-chlorophenyl)-(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN3O4/c1-4-26-15(3)13-18(27)19(21(26)28)20(16-7-6-8-17(23)14-16)24-9-11-25(12-10-24)22(29)30-5-2/h6-8,13-14,20,27H,4-5,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDCERCKZOHWAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)Cl)N3CCN(CC3)C(=O)OCC)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(thieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2883214.png)

![N-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2883215.png)

![Methyl 4-{[2-methyl-7-(trifluoromethyl)-4-quinolyl]amino}benzoate](/img/structure/B2883216.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2883219.png)

![4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid](/img/structure/B2883220.png)

![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2883223.png)

![Ethyl 4-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2883226.png)

![3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2883227.png)

![2-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2883228.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2883232.png)

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2883234.png)